molecular formula C15H22ClN3O3 B2650354 Tert-butyl 3-(6-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate CAS No. 2229361-04-8

Tert-butyl 3-(6-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate

Cat. No. B2650354
M. Wt: 327.81
InChI Key: DOYLVTQVBIHLBU-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of piperazine, which is a common moiety in medicinal chemistry due to its ability to mimic a peptide bond. The tert-butyl carboxylate group could make it a good candidate for prodrug strategies, where the active drug is released in the body after metabolic cleavage of the ester bond.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a cyclization reaction, followed by the introduction of the pyridine and tert-butyl carboxylate groups. The exact synthetic route would depend on the available starting materials and the desired route of optimization.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information on the connectivity of the atoms, the presence of functional groups, and the 3D structure of the molecule.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the piperazine ring and the electron-withdrawing carboxylate group. It might undergo reactions such as nucleophilic substitution or addition, depending on the conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, stability, and pKa would be determined experimentally. These properties are important for understanding the compound’s behavior in biological systems and its suitability as a drug candidate.


Scientific Research Applications

Synthesis and Characterization

Tert-butyl 3-(6-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate is a compound of interest due to its potential applications in various fields of scientific research. While direct references to this specific compound's applications are not readily available, similar compounds have been synthesized and characterized, providing insights into the broader category of piperazine derivatives and their potential uses.

For instance, the synthesis and characterization of similar compounds have been detailed, highlighting methods such as condensation reactions, spectroscopic evidences (e.g., LCMS, 1H NMR, 13C NMR, IR), and X-ray diffraction studies. These methods are crucial for understanding the structural and chemical properties of such compounds, which can be foundational for their applications in medicinal chemistry, material science, and as intermediates in organic synthesis (Sanjeevarayappa et al., 2015).

Biological Evaluation

The biological evaluation of similar piperazine derivatives has been performed, with some compounds exhibiting moderate anthelmintic activity and others showing antibacterial and antifungal properties. These evaluations are crucial for identifying potential therapeutic agents and understanding the biological activities of these compounds. The study of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, for example, included screening for in vitro antibacterial and anthelmintic activity, demonstrating the compound's moderate effectiveness in these areas (Sanjeevarayappa et al., 2015).

Crystal Structure Analysis

The crystal structure analysis of piperazine derivatives provides insights into their molecular arrangements and interactions, which are vital for the development of materials and drugs. Studies have detailed the crystal structures, including the conformations and intermolecular interactions, which contribute to the understanding of the compound's properties and potential applications. For example, the crystal structure of tert-butyl 4-{3-[6-(4-meth­oxy­phen­yl)-2-methyl­pyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxyl­ate was analyzed, revealing details about its molecular geometry and packing in the crystal lattice (Anthal et al., 2018).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of piperazine derivatives are of significant interest for the development of new therapeutic agents. Some studies have focused on synthesizing and evaluating the antimicrobial properties of these compounds against various microorganisms, providing a foundation for further research into their potential as antimicrobial agents. The research on tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its derivatives, for example, highlights the exploration of these compounds' activities against bacteria and fungi, indicating their moderate activity in this context (Kulkarni et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would be determined through toxicology studies. These might include assessing its cytotoxicity, genotoxicity, and potential for causing adverse effects in vivo.


Future Directions

Future research on this compound might involve optimizing its synthesis, studying its mechanism of action, and evaluating its potential as a drug candidate through preclinical and clinical studies.


Please note that this is a general analysis and the specifics might vary for “Tert-butyl 3-(6-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate”. For a detailed analysis, please refer to scientific literature or consult a specialist in this field.


properties

IUPAC Name

tert-butyl 3-(6-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-8-7-17-11(9-19)10-5-6-12(16)18-13(10)21-4/h5-6,11,17H,7-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYLVTQVBIHLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=C(N=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(6-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate

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